molecular formula C11H11ClN2O2 B14654035 1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 51027-20-4

1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14654035
CAS No.: 51027-20-4
M. Wt: 238.67 g/mol
InChI Key: XRPCKMUYFDYJCU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-chlorophenylacetic ester with dihydrofuran-2(3H)-ketone (gamma-butyrolactone) as the main raw materials . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation and other substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

51027-20-4

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H11ClN2O2/c1-11(2)9(15)13-10(16)14(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H,13,15,16)

InChI Key

XRPCKMUYFDYJCU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1C2=CC=CC=C2Cl)C

Origin of Product

United States

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